3-Chloro-8-methylimidazo[1,2-a]pyridine
CAS No.: 1019026-79-9
Cat. No.: VC7638388
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61
* For research use only. Not for human or veterinary use.
![3-Chloro-8-methylimidazo[1,2-a]pyridine - 1019026-79-9](/images/structure/VC7638388.png)
Specification
CAS No. | 1019026-79-9 |
---|---|
Molecular Formula | C8H7ClN2 |
Molecular Weight | 166.61 |
IUPAC Name | 3-chloro-8-methylimidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C8H7ClN2/c1-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3 |
Standard InChI Key | CRCPXUHCLPVNSM-UHFFFAOYSA-N |
SMILES | CC1=CC=CN2C1=NC=C2Cl |
Introduction
Chemical Identity and Structural Characteristics
The imidazo[1,2-a]pyridine core consists of a five-membered imidazole ring fused to a six-membered pyridine ring. In 3-chloro-8-methylimidazo[1,2-a]pyridine, the chlorine substituent at position 3 and the methyl group at position 8 introduce steric and electronic effects that influence molecular conformation and biological interactions. Single-crystal X-ray diffraction studies of related compounds, such as 3-chloro-8-methoxyimidazo[1,2-a]pyridine, reveal planar geometries with dihedral angles between the imidazole and pyridine rings ranging from to , depending on substituent bulkiness . For the methyl-substituted derivative, the smaller steric profile of the methyl group compared to methoxy or adamantyl groups likely reduces torsional strain, favoring coplanarity and enhanced π-π stacking interactions in biological targets .
Table 1: Structural Parameters of Selected Imidazo[1,2-a]pyridine Derivatives
Synthetic Methodologies
The synthesis of 3-chloro-8-methylimidazo[1,2-a]pyridine can be achieved through modified A³-coupling (aldehyde-alkyne-amine) reactions or cyclocondensation strategies. A representative green synthesis route involves:
-
Condensation: Reacting 2-amino-4-methylpyridine with chloroacetaldehyde in aqueous ethanol at 50°C to form the imidazo[1,2-a]pyridine core .
-
Chlorination: Treating the intermediate with chloramine-T () in dichloromethane to introduce the chlorine atom at position 3.
Physicochemical Properties
The chlorine and methyl substituents significantly alter the compound’s physicochemical profile:
-
Lipophilicity: Calculated logP = 2.1 (vs. 1.8 for unsubstituted imidazo[1,2-a]pyridine), enhancing membrane permeability.
-
Solubility: Aqueous solubility = 12 mg/mL at pH 7.4, attributed to the polarizable chlorine atom and hydrophobic methyl group .
-
Thermal Stability: Melting point = 189–192°C, comparable to 3-chloro-8-methoxy analogs (182–185°C).
Biological Activities and Mechanistic Insights
While direct pharmacological data for 3-chloro-8-methylimidazo[1,2-a]pyridine are unavailable, structurally related compounds exhibit notable bioactivities:
Cholinesterase Inhibition
Imidazo[1,2-a]pyridines with halogenated aryl side chains demonstrate potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. For example, compound 2j (3,4-dichlorophenyl substituent) inhibits BChE with , surpassing tacrine () . Molecular docking suggests the chlorine atom forms halogen bonds with Tyr332 in the AChE peripheral anionic site, while the methyl group enhances van der Waals interactions with Leu286 .
Table 2: Comparative Bioactivity of Imidazo[1,2-a]pyridine Derivatives
Compound | Target Enzyme/Pathogen | Activity ( or MIC) | Selectivity Index |
---|---|---|---|
3-Chloro-8-methyl* | BChE | 58 µM* | 4.2* |
3-Chloro-8-methoxy | S. aureus | 8 µg/mL | — |
2h (Biphenyl) | AChE | 79 µM | 2.1 |
* Predicted using QSAR models. |
Applications and Future Directions
3-Chloro-8-methylimidazo[1,2-a]pyridine holds promise in multiple domains:
-
Neurodegenerative Diseases: As a cholinesterase inhibitor, it could mitigate acetylcholine deficiency in Alzheimer’s disease .
-
Antimicrobial Agents: Structural optimization may yield derivatives with enhanced gram-negative bacterial coverage.
-
Material Science: Its planar structure and halogen substituent make it a candidate for organic semiconductors.
Future research should prioritize in vivo toxicity studies, pharmacokinetic profiling, and crystallographic analysis to validate computational predictions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume